molecular formula C24H33N3O3S B2432613 N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide CAS No. 338955-39-8

N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide

Cat. No. B2432613
CAS RN: 338955-39-8
M. Wt: 443.61
InChI Key: HYZQLVUKFJXZFE-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as DBCO-NHS ester, is a derivative of benzimidazole and has been widely used in the development of bioconjugation strategies for labeling biomolecules.

Scientific Research Applications

Photodynamic Therapy Application

A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds demonstrate significant potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties. The compound shares a structural similarity with these benzenesulfonamide derivatives, suggesting potential relevance in similar therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activity

Zareef et al. (2007) synthesized a series of benzenesulfonamides, showing significant in vitro anti-HIV and antifungal activities. This indicates the broader potential of benzenesulfonamide derivatives, including the compound in focus, in antimicrobial research (Zareef et al., 2007).

DNA Binding and Anticancer Activity

González-Álvarez et al. (2013) explored mixed-ligand copper(II)-sulfonamide complexes and their effects on DNA binding, genotoxicity, and anticancer activity. These complexes, which include sulfonamide derivatives, showed promising results in inhibiting cancer cell growth and inducing apoptosis, suggesting a potential application of the compound in anticancer research (González-Álvarez et al., 2013).

Antituberculosis Activity

Ghorab et al. (2017) synthesized novel benzenesulfonamides and evaluated their antimycobacterial activity. Some compounds showed high activity against Mycobacterium tuberculosis, indicating potential for the compound in tuberculosis treatment research (Ghorab et al., 2017).

properties

IUPAC Name

N-(5,6-dimethyl-1-octylbenzimidazol-4-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O3S/c1-5-6-7-8-9-10-15-27-17-25-24-22(27)16-18(2)19(3)23(24)26-31(28,29)21-13-11-20(30-4)12-14-21/h11-14,16-17,26H,5-10,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZQLVUKFJXZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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